![molecular formula C8H5IS B1630299 5-碘苯并[b]噻吩 CAS No. 20532-38-1](/img/structure/B1630299.png)

5-碘苯并[b]噻吩

描述

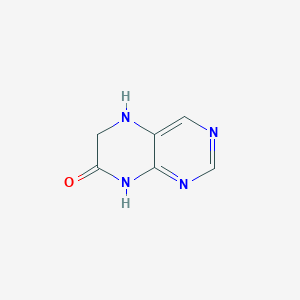

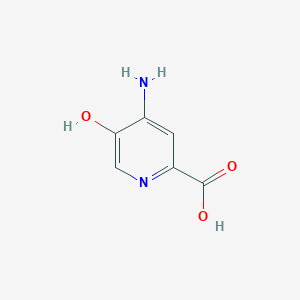

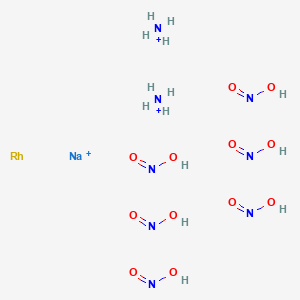

5-Iodobenzo[b]thiophene is an aromatic organic compound with the molecular formula C₈H₅IS . It possesses an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits, such as lignite tar. Unlike its household counterpart, it lacks common everyday use. Additionally, there exists another isomer known as benzo[c]thiophene .

Synthesis Analysis

Several synthetic methods lead to the formation of substituted benzothiophenes, which serve as precursors for further reactions. One example involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide, resulting in benzothiophene with an alkyl substitution at position 2 . Thiourea can also be used as a reagent in place of sodium sulfide or potassium sulfide . Furthermore, a gold-catalyzed approach allows the synthesis of more complex 2,3-disubstituted benzothiophenes .

Molecular Structure Analysis

The molecular formula of 5-Iodobenzo[b]thiophene is C₈H₅IS . It consists of a five-membered ring containing one sulfur atom (heteroatom) . The structure of this compound is crucial for understanding its properties and reactivity.

Chemical Reactions Analysis

The condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are significant methods for obtaining thiophene derivatives . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives . Additionally, the Paal–Knorr reaction utilizes phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .

Physical And Chemical Properties Analysis

科学研究应用

合成微管蛋白结合剂

5-碘苯并[b]噻吩已用于开发新型微管蛋白结合剂,这在癌症治疗中至关重要。Flynn、Verdier-Pinard 和 Hamel (2001) 的一项研究概述了一种灵活、收敛的方法来合成 2,3-二取代苯并[b]噻吩,从而创造了这些药物。这个过程涉及将邻溴碘苯与各种化合物顺序偶联,并使用钯介导的偶联和金属化技术进一步精制 (Flynn, Verdier-Pinard, & Hamel, 2001)。

杂环的合成

Chen 和 Flynn (2020) 证明了碘环化在合成 2-羧基和磺氧基-3-碘苯并[b]噻吩中的有效性,这对于创建杂环很重要。这种方法克服了与电子电阻炔烃相关的限制,提供了一种有效获取这些杂环的方法 (Chen & Flynn, 2020)。

苯并[b]噻吩文库的生成

Cho 等人 (2009) 和 (2010) 讨论了使用多取代苯并[b]噻吩的平行合成来生成文库。该过程包括从各种炔烃制备 3-碘苯并[b]噻吩,并使用钯催化的化学对其进一步多样化。这项研究突出了 5-碘苯并[b]噻吩在合成各种衍生物方面的多功能性 (Cho et al., 2009),(Cho et al., 2010)。

多环化合物的合成

Dyker 和 Kreher (1988) 证明了反应性环状二烯的合成,这对于创建多环化合物至关重要。他们利用 2,3-双(溴甲基)-苯并[b]噻吩,导致各种环加成反应并生成多环化合物 (Dyker & Kreher, 1988)。

溴化反应选择性

Wu 等人 (2013) 研究了 5-二芳基氨基-2-甲基苯并[b]噻吩的溴化选择性,强调了影响反应选择性的独特电子结构。这项研究提供了对苯并[b]噻吩衍生物的化学行为及其在材料科学中潜在应用的见解 (Wu et al., 2013)。

安全和危害

属性

IUPAC Name |

5-iodo-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLLBRYWAUIDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650134 | |

| Record name | 5-Iodo-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodobenzo[b]thiophene | |

CAS RN |

20532-38-1 | |

| Record name | 5-Iodo-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-](/img/structure/B1630225.png)

![2,3-Dihydro-1h-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B1630227.png)

![Bicyclo[2.2.1]heptane-1,3-diamine](/img/structure/B1630229.png)